REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH3:11].II.Cl[CH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20].Cl>C1COCC1.CCOCC>[CH3:11][O:10][C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=1[CH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20]
|
Name
|
|
Quantity
|
345 μL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)OC
|
Name
|
Mg
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
ClC1C(CCC1)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool at r.t.
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
WASH
|
Details
|
washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The crude red oil was purified by flash chromatography (silica gel, cHex/EtOAc 8:2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 297 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |